molecular formula C11H14N4O B1493024 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098025-92-2

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1493024
CAS No.: 2098025-92-2
M. Wt: 218.26 g/mol
InChI Key: UQHGSWLMKDQUTG-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a cyclopropylmethyl group and a carboxamide functional group, contributes to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylmethylamine with 6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid under suitable conditions to form the desired carboxamide derivative . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group and the carboxamide functionality differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and novel pharmacological activities.

Properties

IUPAC Name

1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7-9(10(12)16)11-14(6-8-2-3-8)4-5-15(11)13-7/h4-5,8H,2-3,6H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHGSWLMKDQUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=O)N)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 3
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 4
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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